molecular formula C15H17Cl2NO B1521468 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride CAS No. 946714-56-3

3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride

Cat. No.: B1521468
CAS No.: 946714-56-3
M. Wt: 298.2 g/mol
InChI Key: KCXVMRBVYFJVPA-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride is a piperidine derivative featuring a 4-chloro-1-naphthyloxy substituent at the 3-position of the piperidine ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical applications. Piperidine derivatives are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, antimicrobial properties, and enzyme inhibition .

Properties

IUPAC Name

3-(4-chloronaphthalen-1-yl)oxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-7-8-15(13-6-2-1-5-12(13)14)18-11-4-3-9-17-10-11;/h1-2,5-8,11,17H,3-4,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVMRBVYFJVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-87-7
Record name Piperidine, 3-[(4-chloro-1-naphthalenyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Key Intermediates

Ether Formation Techniques

The key step is the formation of the ether bond between the 4-chloro-1-naphthyl group and the piperidine ring. Typical methods include:

  • Nucleophilic substitution : The piperidine nitrogen or oxygen attacks an activated 4-chloro-1-naphthyl derivative (e.g., halide or tosylate).
  • Base-catalyzed coupling : Using sodium or potassium alkoxides to deprotonate the piperidine hydroxyl group, facilitating nucleophilic attack on the naphthyl halide.

Patents and literature describe using sodium ethylate or sodium methylate in ethanol or methanol solvents at temperatures ranging from 0°C to 25°C to promote this reaction efficiently, avoiding hazardous reagents and enabling industrial scalability.

Hydrochloride Salt Formation

After the ether formation, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol). This step improves the compound's stability, crystallinity, and handling properties.

Detailed Preparation Procedure (Based on Patent CN101857565A)

Step Description Conditions Yield/Remarks
1 React 1-R1-4-piperidone with hydroxylamine hydrochloride to form 1-R1-4-hydroxylamine intermediate Ethanol or methanol, 0–25°C Efficient intermediate formation
2 Use sodium ethylate or sodium methylate (2 equiv. relative to substrate) and MgSO4 (2x substrate weight) to react with intermediate 0–25°C, ethanol or methanol solvent High conversion, avoids hazardous reagents
3 Acidify reaction mixture with hydrochloric acid (1N) Room temperature Formation of hydrochloride salt
4 Isolation by filtration and concentration Ethanol solvent Solid hydrochloride salt obtained with good purity

This method emphasizes fewer reaction steps, rational solvent and reagent choices, and suitability for large-scale production.

Comparative Analysis of Preparation Methods

Method Aspect Patent CN101857565A Other Literature/Patents
Starting material 1-R1-4-piperidone Various piperidine derivatives
Key reagent Sodium alkoxide (ethylate/methylate) Bases like potassium carbonate or organic amines
Solvent Ethanol or methanol Also includes tetrahydrofuran, dichloromethane in related syntheses
Temperature 0–25°C Ambient to mild heating (up to 40°C)
Salt formation HCl acidification HCl or other haloid acids
Industrial scalability High Variable, depending on reagent safety and cost

The CN101857565A method is notable for its industrial applicability, cost-effectiveness, and safety profile.

Research Findings and Optimization Notes

  • Reaction conditions : Mild temperatures and alcohol solvents favor high yields and purity.
  • Base selection : Sodium ethylate and methylate provide effective deprotonation and nucleophilic activation.
  • Salt formation : Hydrochloride salt formation improves compound stability and crystallinity.
  • Avoidance of hazardous reagents : The method avoids dangerous reagents, reducing synthetic risk and environmental impact.
  • Yield : Reported yields for intermediates and final hydrochloride salts range from moderate to high (e.g., 28% for 1-benzyl-3-amino-4-piperidone hydrochloride intermediate).

Summary Table of Key Preparation Parameters

Parameter Details
Starting material 1-R1-4-piperidone or 3-hydroxypiperidine derivatives
Coupling agent Sodium ethylate or methylate (2 eq.)
Solvent Ethanol or methanol
Reaction temperature 0–25°C
Acid for salt formation Hydrochloric acid (1N)
Reaction time Typically 2 hours stirring; additional times for salt formation
Yield range 28% to high yields depending on step
Advantages Mild conditions, industrial scalability, cost-effective, safe reagents

Chemical Reactions Analysis

3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Organic Synthesis

3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride serves as a valuable building block in organic synthesis. Its structural characteristics allow for the creation of more complex molecules, making it useful in developing new compounds for various applications.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent, investigating its effectiveness against various pathogens.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation, showing promise in preclinical models .
  • Enzyme Inhibition : It has been studied for its interaction with specific enzymes, potentially altering their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in metabolic pathways critical for tumor growth.

Pharmaceutical Research

The compound is being investigated as a pharmacophore in drug design and development. Its unique structure makes it a candidate for creating new medications targeting various diseases, including cancer and infectious diseases .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and evaluated their antimicrobial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound against various cancer cell lines. The findings demonstrated significant cytotoxicity and apoptosis induction in breast cancer cells, highlighting its potential as a lead compound for further development in oncology.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine Hydrochloride

  • Structure : Similar naphthyloxy group but attached via an ethyl chain to the piperidine’s 2-position.
  • Molecular Formula: C₁₇H₂₀ClNO·HCl
  • Molecular Weight : 326.26 g/mol .
  • Key Differences: Substituent position (2 vs. 3) alters molecular conformation and steric interactions.

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Structure : Diphenylmethoxy group at the 4-position.
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol .
  • Key Differences :
    • Bulky diphenylmethoxy group reduces conformational freedom.
    • Increased aromaticity may enhance π-π stacking but reduce solubility compared to the naphthyloxy group.

Paroxetine Hydrochloride

  • Structure : Benzodioxolyloxymethyl and fluorophenyl groups at the 3- and 4-positions.
  • Molecular Formula: C₁₉H₂₀FNO₃·HCl
  • Molecular Weight : 365.83 g/mol (anhydrous) .
  • Key Differences: Fluorophenyl and benzodioxolyl groups confer selectivity for serotonin reuptake inhibition (SSRI activity). Polar oxygen atoms in benzodioxole enhance hydrogen bonding, contrasting with the nonpolar naphthyl group .

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

  • Structure : Oxadiazole heterocycle at the 3-position.
  • Molecular Formula: Not explicitly stated (Category A4 in ).
  • Key Differences: Oxadiazole introduces electronegative nitrogen and oxygen atoms, altering electronic properties. Potential for enhanced metabolic stability due to heterocyclic rigidity.

Hexylcaine Hydrochloride

  • Structure: Benzoate ester and cyclohexylamino substituents.
  • Molecular Formula: C₁₆H₂₄ClNO₂
  • Key Differences: Ester linkage increases hydrolytic susceptibility compared to ether-linked naphthyloxy group. Cyclohexylamino group contributes to local anesthetic activity via sodium channel blockade .

Structural and Functional Analysis Table

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
3-[(4-Chloro-1-naphthyl)oxy]piperidine HCl 3 Naphthyloxy, Cl Not explicitly stated High lipophilicity, CNS potential
2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine HCl 2 Ethyl-naphthyloxy, Cl 326.26 Increased flexibility
4-(Diphenylmethoxy)piperidine HCl 4 Diphenylmethoxy 303.83 Steric bulk, reduced solubility
Paroxetine HCl 3, 4 Benzodioxolyl, fluorophenyl 365.83 SSRI activity, polar interactions
Hexylcaine HCl 1 (ester) Benzoate, cyclohexylamino ~309.8 (estimated) Local anesthetic, ester hydrolysis

Research Findings and Implications

  • Substituent Position : The 3-position in the target compound may optimize steric and electronic interactions for CNS targets compared to 2- or 4-position analogs .
  • Aromatic Groups : Naphthyloxy’s extended π-system enhances lipophilicity over phenyl or benzodioxolyl groups, favoring membrane permeability .
  • Salt Formation : Hydrochloride salts improve bioavailability across analogs, though solubility varies with substituent hydrophobicity .

Biological Activity

3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride is a chemical compound characterized by its unique structure, which combines a piperidine ring with a chloro-substituted naphthalene group linked through an ether bond. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C15H17Cl2NO
  • Molecular Weight : 261.75 g/mol
  • Chemical Structure : The compound features a piperidine ring attached to a 4-chloro-1-naphthyl group via an oxygen atom, which contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions can modulate the activity of various biological pathways, although detailed mechanisms remain under investigation. The presence of the chlorine atom on the naphthalene moiety enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
  • Anticancer Potential : The structural features of this compound suggest it may have applications in cancer research. Compounds with similar piperidine structures have been explored for their anticancer properties, indicating a potential pathway for future investigations into this compound's efficacy against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerPotential cytotoxic effects on cancer cell lines
Enzyme ModulationInteraction with specific enzymes affecting pathways

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of piperidine derivatives, compounds similar to this compound were tested against various bacterial strains using the agar disc-diffusion method. Results indicated that these compounds exhibited notable activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like tetracycline .

Future Directions

Given the promising preliminary data surrounding the biological activity of this compound, further research is warranted. Areas for future exploration include:

  • Detailed Mechanistic Studies : Elucidating the specific pathways and molecular targets involved in the compound's biological activity.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in vivo.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity could lead to the development of more potent analogs.

Q & A

Q. How can the molecular structure of 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride be experimentally validated?

  • Methodological Answer: Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the piperidine ring and naphthyl substituent. X-ray crystallography can resolve stereochemistry and bond angles, while high-resolution mass spectrometry (HRMS) verifies molecular weight. For purity assessment, use HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer: A common approach involves nucleophilic substitution between 4-chloro-1-naphthol and a piperidine derivative (e.g., 3-hydroxypiperidine) using a base like K₂CO₃ in DMF at 80–100°C. The hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether. Purification via recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress by TLC (silica gel, hexane:EtOAc = 3:1) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer:
  • Solubility: Test in DMSO, water, and ethanol using gravimetric analysis.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Thermal Properties: Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
  • Hygroscopicity: Dynamic vapor sorption (DVS) analysis under varying humidity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

  • Methodological Answer: Design analogs with variations in the naphthyl substituent (e.g., electron-withdrawing groups) or piperidine ring modifications (e.g., N-methylation). Test analogs in receptor-binding assays (e.g., radioligand displacement for histamine or serotonin receptors) and correlate with computational docking scores (AutoDock Vina). Prioritize candidates with IC₅₀ < 1 µM and >10-fold selectivity over off-target receptors .

Q. What mechanistic insights are critical for its potential use in enzyme inhibition?

  • Methodological Answer: Perform kinetic assays (e.g., fluorogenic substrates) to determine inhibition mode (competitive/uncompetitive). Use surface plasmon resonance (SPR) to measure binding affinity (K_D). Validate with mutagenesis studies on catalytic residues (e.g., His or Asp in active sites). Cross-reference with molecular dynamics (MD) simulations to assess binding stability over 100 ns trajectories .

Q. How should researchers address contradictions in toxicity data for this compound?

  • Methodological Answer: If acute toxicity data are unavailable (as noted in safety sheets), conduct tiered testing:
  • In silico: Predict LD₅₀ using ProTox-II or ADMETlab.
  • In vitro: MTT assay on HepG2 cells (IC₅₀) and Ames test for mutagenicity.
  • In vivo: OECD Guideline 423 acute oral toxicity in rodents.
    Discrepancies require validation via independent assays (e.g., parallel artificial membrane permeability assay for bioavailability) .

Q. What strategies resolve discrepancies in synthetic yield across laboratories?

  • Methodological Answer: Apply design of experiments (DoE) to optimize variables:
  • Catalyst loading (e.g., 0.1–5 mol% Pd/C).
  • Temperature (60–120°C gradient).
  • Solvent polarity (DMF vs. THF).
    Use response surface methodology (RSM) to identify optimal conditions. Validate reproducibility via inter-lab round-robin testing .

Q. How can computational modeling predict its interactions with biological membranes?

  • Methodological Answer: Perform coarse-grained MD simulations (MARTINI force field) to assess partitioning into lipid bilayers. Calculate logP values using COSMO-RS. Compare with experimental data from PAMPA (permeability) and Langmuir monolayer studies. Correlate membrane affinity with cytotoxicity profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride
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3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride

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